2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(3-nitrophenyl)-1,3-thiazole
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Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(3-nitrophenyl)-1,3-thiazole is a complex organic compound that features a pyrazole ring, a nitrophenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(3-nitrophenyl)-1,3-thiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3,5-dimethyl-1H-pyrazole and 3-nitrobenzaldehyde in the presence of a thiazole-forming reagent can yield the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(3-nitrophenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, pressures, and solvents .
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(3-nitrophenyl)-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(3-nitrophenyl)-1,3-thiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethanone
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-nitrophenyl)-1,3-thiazole
Uniqueness
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(3-nitrophenyl)-1,3-thiazole is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Biological Activity
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(3-nitrophenyl)-1,3-thiazole is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological screening, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C14H12N4O2S
- Molecular Weight : 288.34 g/mol
- CAS Number : 2768092
- IUPAC Name : this compound
Biological Activity Overview
Recent studies have highlighted various biological activities associated with thiazole derivatives, particularly those incorporating pyrazole moieties. The following sections detail the specific activities of this compound.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study evaluated its efficacy against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis using the well diffusion method.
Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
---|---|---|
E. coli | 15 | 125 |
S. aureus | 18 | 62.5 |
B. subtilis | 16 | 125 |
The results indicate that the compound exhibits moderate to good antibacterial activity, particularly against S. aureus .
Anticancer Activity
Research has also focused on the anticancer potential of thiazole derivatives. The compound was evaluated for its cytotoxic effects on various cancer cell lines, including Jurkat and HT-29 cells.
Cell Line | IC50 (μM) |
---|---|
Jurkat | 10 |
HT-29 | 12 |
The presence of the pyrazole moiety appears to enhance its cytotoxicity, making it a candidate for further development in cancer therapy .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, the compound has been investigated for anti-inflammatory effects. Studies demonstrated a significant reduction in inflammatory markers in vitro when treated with this thiazole derivative.
Case Studies
Several case studies have explored the synthesis and biological evaluation of thiazole derivatives, including our compound of interest:
- Synthesis and Screening : A study synthesized various thiazole-pyrazole derivatives and screened them for biological activity. The results indicated that modifications at specific positions significantly influenced their antimicrobial activity .
- Structure-Activity Relationship (SAR) : Investigations into the SAR highlighted that substituents on the pyrazole ring were crucial for enhancing biological activity. Compounds with electron-withdrawing groups showed improved potency against bacterial strains .
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-(3-nitrophenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-9-6-10(2)17(16-9)14-15-13(8-21-14)11-4-3-5-12(7-11)18(19)20/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCFBZDNMRLUIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.